molecular formula C12H17NO2 B13170687 Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate

Cat. No.: B13170687
M. Wt: 207.27 g/mol
InChI Key: AUAJYZGIRGATDQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains a methyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate typically involves the reaction of 3-methylbenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(phenyl)methyl]amino}propanoate
  • Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate
  • Methyl 3-{[(2-methylphenyl)methyl]amino}propanoate

Uniqueness

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-[(3-methylphenyl)methylamino]propanoate

InChI

InChI=1S/C12H17NO2/c1-10-4-3-5-11(8-10)9-13-7-6-12(14)15-2/h3-5,8,13H,6-7,9H2,1-2H3

InChI Key

AUAJYZGIRGATDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCC(=O)OC

Origin of Product

United States

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